molecular formula C16H11N3O2S B8570508 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid

Cat. No.: B8570508
M. Wt: 309.3 g/mol
InChI Key: RTNOFEASLJZHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor inhibitor, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsKey reaction conditions include the use of strong bases, such as sodium hydride, and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting fibroblast growth factor receptors, which are involved in various cellular processes.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by targeting fibroblast growth factor receptors. Upon binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition results in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and benzo[b]thiophene moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C16H11N3O2S/c20-16(21)14-13(10-3-1-2-4-12(10)22-14)19-11-6-8-18-15-9(11)5-7-17-15/h1-8H,(H,20,21)(H2,17,18,19)

InChI Key

RTNOFEASLJZHAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)NC3=C4C=CNC4=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.